Imidazo[1,2-a]pyrazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h1-5H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVVVGFNLCSSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrazine Hydrochloride
Established Synthetic Routes for Imidazo[1,2-a]pyrazine (B1224502) Core
Traditional methods for constructing the imidazo[1,2-a]pyrazine nucleus have been well-established and continue to be widely used due to their reliability and the availability of starting materials. These routes primarily involve condensation and cyclization reactions, as well as multi-component strategies.
Classical Condensation Reactions and Cyclization Approaches
The most conventional and enduring method for synthesizing the imidazo[1,2-a]pyrazine core is the condensation reaction between a 2-aminopyrazine (B29847) and an α-halocarbonyl compound, such as an α-haloketone or chloroacetaldehyde. acs.orgucl.ac.uknih.gov This approach, a variation of the Tschitschibabin reaction, involves the initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
The reaction conditions for these condensations can be optimized to improve yields. For instance, the choice of solvent has been shown to have a significant impact. One study reported a dramatic increase in the yield of imidazo[1,2-a]pyrazine from 13% in refluxing DMF to 98% in refluxing methanol, demonstrating the importance of solvent selection in this classical transformation. ucl.ac.uk A variety of catalysts, including sodium bicarbonate, potassium carbonate, and neutral aluminum oxide, have been employed to facilitate this reaction. acs.org
Key features of this method include:
Accessibility of Starting Materials: 2-aminopyrazines and α-haloketones are readily available or easily synthesized.
Direct Formation of the Bicyclic Core: The reaction directly assembles the fused ring system in a single synthetic operation.
Versatility: A wide range of substituents can be introduced on both the pyrazine (B50134) and the newly formed imidazole ring by varying the starting materials. For example, using substituted 2-aminopyrazines and various phenacyl bromides allows for the creation of a diverse library of imidazo[1,2-a]pyrazine derivatives. tsijournals.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Aminopyrazine | Chloroacetaldehyde | MeOH, Reflux, 24h | Imidazo[1,2-a]pyrazine | 98% | ucl.ac.uk |
| 2-Aminopyrazine | Chloroacetaldehyde | DMF, Reflux, 16h | Imidazo[1,2-a]pyrazine | 13% | ucl.ac.uk |
| Substituted 2-aminopyrazine | Substituted phenacyl bromide | H₂O-IPA, Microwave | 2-Substituted imidazo[1,2-a]pyrazine | Excellent | acs.org |
| Aminopyrazines | α-Halogenocarbonyl compounds | - | Imidazo[1,2-a]pyrazine derivatives | - | nih.gov |
Multi-Component Reaction (MCR) Strategies for Imidazo[1,2-a]pyrazine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have emerged as a powerful and efficient strategy for synthesizing complex molecules like imidazo[1,2-a]pyrazines. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent MCR for the synthesis of this scaffold. mdpi.comresearchgate.net
This reaction involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govresearchgate.net The GBB-3CR offers several advantages over classical methods:
High Atom Economy and Efficiency: It combines three components in one step, reducing the number of synthetic steps and purification procedures.
Diversity-Oriented Synthesis: A wide array of structurally diverse imidazo[1,2-a]pyrazines can be rapidly generated by simply varying the three starting components. researchgate.netnih.gov
Access to Complex Scaffolds: This method allows for the straightforward introduction of various substituents at different positions of the heterocyclic core. nih.gov
An efficient iodine-catalyzed one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazines. rsc.orgrsc.orgrsc.org In this method, an aryl aldehyde and 2-aminopyrazine react in situ to form an imine, which then undergoes a [4+1] cycloaddition with an isocyanide (e.g., tert-butyl isocyanide) at room temperature to afford the desired products in good yields. rsc.orgrsc.orgnih.gov The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign nature. rsc.org
| MCR Type | Reactants | Catalyst/Conditions | Key Features | Reference(s) |
| Groebke–Blackburn–Bienaymé (GBB-3CR) | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid catalyst (e.g., Sc(OTf)₃, HClO₄) | High efficiency, diversity-oriented, rapid assembly of complex structures. | mdpi.comresearchgate.netnih.gov |
| Iodine-Catalyzed 3-Component Reaction | 2-Aminopyrazine, Aryl aldehyde, Isocyanide | Iodine, Room Temperature | Cost-effective, environmentally benign catalyst, good yields, simple workup. | rsc.orgrsc.orgrsc.orgnih.gov |
Advanced and Sustainable Synthetic Strategies
In recent years, the development of synthetic methodologies has been increasingly driven by the principles of sustainability and efficiency. This has led to the exploration of transition metal catalysis, green chemistry protocols, and enabling technologies like microwave irradiation and flow chemistry for the synthesis of imidazo[1,2-a]pyrazines.
Transition Metal-Catalyzed Syntheses and Cross-Coupling Reactions
Transition metal catalysis has provided powerful tools for the construction and functionalization of the imidazo[1,2-a]pyrazine core. Copper and palladium catalysts, in particular, have been instrumental in developing novel synthetic routes.
Copper-catalyzed reactions, such as oxidative cyclization and domino reactions, offer efficient pathways to imidazo[1,2-a]pyrazines. nih.gov For instance, a Cu(I)-catalyzed method has been developed for the synthesis of functionalized imidazo[1,2-a]pyrazines from pyrazin-2-amine under mild conditions. thieme-connect.com These reactions often proceed under aerobic conditions, using air as a green oxidant. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are invaluable for the post-synthetic functionalization of the pre-formed imidazo[1,2-a]pyrazine scaffold. nih.gov Reactions like the Suzuki coupling can be used to introduce aryl or heteroaryl substituents, significantly expanding the chemical diversity of the synthesized library. ucl.ac.uknih.gov For example, after an initial MCR to form a fluorous-tagged imidazo[1,2-a]pyrazine, a microwave-assisted, Pd-catalyzed Suzuki coupling with various boronic acids can be performed to generate biaryl derivatives. nih.gov More recently, a regioselective functionalization of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold has been achieved through Negishi cross-coupling reactions using a palladium catalyst, allowing for the introduction of various aryl and alkyl groups. rsc.org
| Metal Catalyst | Reaction Type | Substrates | Key Advantages | Reference(s) |
| Copper (Cu) | Oxidative Cyclization / Domino Reaction | 2-Aminopyrazines, alkynes, aldehydes | Mild conditions, use of air as an oxidant. | nih.govthieme-connect.com |
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Negishi) | Halogenated imidazo[1,2-a]pyrazines, boronic acids, organozinc reagents | Post-synthesis functionalization, high diversity, good yields. | ucl.ac.uknih.govrsc.org |
Green Chemistry Principles and Environmentally Benign Protocols
Adherence to green chemistry principles is crucial for modern synthetic chemistry. This involves the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and environmental impact.
Several green synthetic protocols for imidazo[1,2-a]pyrazines have been developed:
Use of Green Solvents: Reactions have been successfully carried out in eco-friendly solvents such as water-isopropanol (H₂O-IPA) mixtures and eucalyptol. acs.orgresearchgate.netscilit.com A catalyst-free heteroannulation reaction between 2-aminopyrazines and α-bromoketones under microwave irradiation in H₂O-IPA provides excellent yields. acs.orgacs.org
Catalyst-Free Conditions: The development of catalyst-free reactions, often assisted by microwave irradiation, represents a significant step towards sustainability by eliminating the need for potentially toxic and expensive metal catalysts. acs.orgscilit.com
Benign Catalysts: When a catalyst is necessary, the use of non-toxic and readily available options is preferred. Molecular iodine has been demonstrated as an effective and eco-friendly catalyst for the three-component synthesis of imidazo[1,2-a]pyrazines at room temperature. rsc.orgnih.gov
These approaches not only reduce the environmental footprint of the synthesis but can also simplify purification processes and lower costs. ccspublishing.org.cn
Microwave-Assisted and Flow Chemistry Approaches
Modern enabling technologies like microwave irradiation and continuous flow chemistry have been applied to the synthesis of imidazo[1,2-a]pyrazines to enhance reaction rates, improve yields, and allow for better process control.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes for the synthesis of the imidazo[1,2-a]pyrazine core. acs.orgresearchgate.net This rapid heating method often leads to higher yields and purer products compared to conventional heating. nih.gov For example, the classical condensation of 2-aminopyrazines with α-bromoketones can be completed in minutes with excellent yields under microwave conditions. acs.orgscilit.comacs.org Microwave heating has also been successfully applied to both the initial MCR step and subsequent Pd-catalyzed cross-coupling reactions in the synthesis of substituted 3-aminoimidazo[1,2-a]pyrazines. nih.gov
Flow Chemistry Approaches: While less extensively reported specifically for imidazo[1,2-a]pyrazine hydrochloride, flow chemistry offers significant potential for the synthesis of this and other heterocyclic scaffolds. mdpi.com Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The development of efficient two-step flow processes for modifying related nitrogen-containing heterocycles suggests that this technology could be readily adapted for the synthesis and late-stage functionalization of imidazo[1,2-a]pyrazines, offering a pathway for efficient and scalable production. mdpi.com
| Technology | Application in Synthesis | Advantages | Reference(s) |
| Microwave Irradiation | Condensation, MCRs, Cross-Coupling | Drastically reduced reaction times (minutes vs. hours), excellent yields, high purity. | acs.orgnih.govscilit.comresearchgate.net |
| Flow Chemistry | (Potential Application) Synthesis and Functionalization | Enhanced control over reaction parameters, improved safety and scalability, consistent product quality. | mdpi.com |
Functionalization and Derivatization of the Imidazo[1,2-a]pyrazine Scaffold
The strategic functionalization and derivatization of the imidazo[1,2-a]pyrazine scaffold are crucial for modulating its physicochemical and pharmacological properties. Researchers have developed various synthetic methodologies to introduce a wide range of substituents at different positions of this bicyclic heterocyclic system. These methods primarily include regioselective functionalization through metalation and direct C-H activation strategies.
Regioselective Functionalization and C-H Activation Strategies
Regioselective functionalization allows for the precise introduction of substituents at specific positions of the imidazo[1,2-a]pyrazine core, which is essential for establishing structure-activity relationships. Key strategies involve the use of organometallic intermediates and transition-metal-catalyzed C-H activation.
Recent advancements have demonstrated a powerful approach for the regioselective functionalization of the 6-chloroimidazo[1,2-a]pyrazine scaffold using organometallic intermediates. nih.gov The selectivity of the functionalization is highly dependent on the choice of the metalating agent.
When 6-chloroimidazo[1,2-a]pyrazine is treated with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), a selective magnesiation occurs at the C3 position. This kinetically controlled process is attributed to the higher acidity of the C3 proton. The resulting magnesium intermediate can then be quenched with various electrophiles to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. nih.gov
Conversely, a switch in regioselectivity is observed when TMP₂Zn·2MgCl₂·2LiCl is employed as the metalating agent. nih.gov This reagent promotes a thermodynamically controlled zincation at the C5 position. The subsequent reaction of this organozinc intermediate with electrophiles provides access to 5,6-disubstituted imidazo[1,2-a]pyrazine derivatives. nih.gov This switch in regioselectivity is a significant development, as it allows for the selective functionalization of two different positions on the pyrazine ring.
Beyond metalation, direct C-H activation has emerged as a powerful tool for the functionalization of the imidazo[1,2-a]pyrazine scaffold, with a particular focus on palladium-catalyzed C-H arylation. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to arylated derivatives. While this methodology has been mentioned as a common strategy, detailed recent examples of C-H alkylation or alkenylation specific to the imidazo[1,2-a]pyrazine core are less prevalent in recent literature, with much of the focus being on the related imidazo[1,2-a]pyridine (B132010) system.
Synthesis of Substituted Imidazo[1,2-a]pyrazine Analogs
The development of diverse synthetic routes has enabled the preparation of a wide array of substituted imidazo[1,2-a]pyrazine analogs. These methods allow for the introduction of various functional groups at nearly all positions of the heterocyclic core, leading to the generation of libraries of compounds for biological screening.
One of the most versatile methods for synthesizing substituted imidazo[1,2-a]pyrazine analogs involves the quenching of the regioselectively generated organometallic intermediates described in the previous section with a variety of electrophiles. nih.gov For instance, the C3-magnesiated intermediate of 6-chloroimidazo[1,2-a]pyrazine reacts with electrophiles such as iodine, allyl bromide, and acyl chlorides to afford the corresponding 3-iodo-, 3-allyl-, and 3-acyl-6-chloroimidazo[1,2-a]pyrazines. nih.gov
Similarly, the C5-zincated intermediate can be trapped with a range of electrophiles to produce 5,6-disubstituted analogs. nih.gov Furthermore, these disubstituted compounds can undergo subsequent functionalization. For example, a 3,6-disubstituted imidazo[1,2-a]pyrazine can be subjected to a second zincation at the C5 position, followed by quenching with an electrophile, to yield a trisubstituted derivative. nih.gov This iterative approach allows for the synthesis of highly functionalized and complex imidazo[1,2-a]pyrazine scaffolds.
The following interactive data tables summarize the synthesis of various substituted imidazo[1,2-a]pyrazine analogs through these regioselective metalation and subsequent quenching methodologies. nih.gov
Table 1: Synthesis of 3,6-Disubstituted Imidazo[1,2-a]pyrazine Analogs via C3-Magnesiation
| Electrophile | Reagent | Product | Yield (%) |
|---|---|---|---|
| I₂ | Iodine | 6-chloro-3-iodoimidazo[1,2-a]pyrazine | 78 |
| Allyl bromide | Allyl-Br | 3-allyl-6-chloroimidazo[1,2-a]pyrazine | 56 |
| Piv-Cl | Pivaloyl chloride | (6-chloroimidazo[1,2-a]pyrazin-3-yl)(2,2-dimethylpropyl)methanone | 56 |
| PhCOCl | Benzoyl chloride | (6-chloroimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone | 40 |
| CN | (CN)₂ | 6-chloroimidazo[1,2-a]pyrazine-3-carbonitrile | 65 |
| SPh | PhSSO₂Ph | 6-chloro-3-(phenylthio)imidazo[1,2-a]pyrazine | 75 |
Table 2: Synthesis of 5,6-Disubstituted Imidazo[1,2-a]pyrazine Analogs via C5-Zincation
| Electrophile | Reagent | Product | Yield (%) |
|---|---|---|---|
| I₂ | Iodine | 6-chloro-5-iodoimidazo[1,2-a]pyrazine | 55 |
| Allyl bromide | Allyl-Br | 5-allyl-6-chloroimidazo[1,2-a]pyrazine | 85 |
| Piv-Cl | Pivaloyl chloride | (5-allyl-6-chloroimidazo[1,2-a]pyrazin-3-yl)(2,2-dimethylpropyl)methanone | 52 |
| PhCOCl | Benzoyl chloride | (6-chloro-5-phenylimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone | 60 |
| 4-I-Ph-CN | 4-iodobenzonitrile | 4-(6-chloroimidazo[1,2-a]pyrazin-5-yl)benzonitrile | 64 |
| 4-I-Ph-CO₂Et | Ethyl 4-iodobenzoate | Ethyl 4-(6-chloroimidazo[1,2-a]pyrazin-5-yl)benzoate | 53 |
In addition to these methods, other synthetic strategies have been employed to generate diverse imidazo[1,2-a]pyrazine analogs. For instance, regioselective bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at the C3 position of a 2,8-disubstituted imidazo[1,2-a]pyrazine. tsijournals.com
Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have been utilized for the efficient one-pot synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines. This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, providing rapid access to a library of derivatives with diverse substituents at the C2, C3, and C8 positions.
Advanced Spectroscopic and Structural Elucidation Techniques for Imidazo 1,2 a Pyrazine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of imidazo[1,2-a]pyrazine (B1224502) derivatives, offering unambiguous information about the molecular framework.
One-dimensional ¹H and ¹³C NMR spectra provide the initial data for structural assignment. In substituted imidazo[1,2-a]pyrazines, the chemical shifts (δ) of protons and carbons are highly dependent on their electronic environment. For instance, in a 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine derivative, the proton on the pyrazine (B50134) ring appears as a broad singlet around δ 8.12 ppm, while the imidazo (B10784944) proton resonates as a singlet at δ 7.42 ppm. tsijournals.com
To definitively assign these resonances and determine the regiochemistry of substitution, two-dimensional (2D) NMR experiments are employed. nih.gov Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, in a 2-substituted imidazo[1,2-a]pyrazine, an HMBC spectrum would show a correlation between the protons at the 3- and 5-positions of the heterocyclic core. Conversely, for a 3-substituted isomer, no such correlation between the protons at the 2- and 5-positions would be observed, allowing for clear differentiation between the regioisomers. nih.gov These techniques are also vital in studying the different rotameric conformations that these molecules can adopt. nih.govnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Imidazo[1,2-a]pyrazine Derivative
| Atom Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazine-H | 8.3 (s, 1H) | 124.3 |
| Imidazo-H | 7.7 (s, 1H) | 108.5 |
| Phenyl-H (ortho) | 7.9 (t, 2H, J=8.7Hz) | 127.0, 127.1 |
| Phenyl-H (meta) | 7.1 (t, 2H, J=8.7Hz) | 114.9 |
| Pyrazine-CH₃ | 2.5 (s, 3H) | 16.1 |
Data is for 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine. tsijournals.com s = singlet, t = triplet, J = coupling constant.
While solution-state NMR elucidates the structure of molecules in solution, solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the structure and intermolecular interactions of compounds in their solid, crystalline form. This is particularly relevant for hydrochloride salts, which are typically crystalline solids. ssNMR can provide detailed information on molecular conformation, polymorphism, and noncovalent interactions such as hydrogen bonding within the crystal lattice. researchgate.net For complex heterocyclic systems, ssNMR can help resolve ambiguities that may arise from dynamic processes in solution, offering a static picture of the molecule's conformation. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of imidazo[1,2-a]pyrazine compounds. The parent imidazo[1,2-a]pyrazine has a molecular weight of 119.12 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. For example, the molecular formula C₁₇H₁₉ON₄ for a derivative was confirmed by an observed mass of 295.1545, which closely matched the calculated value of 295.1553. tsijournals.com
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the protonated molecular ion ([M+H]⁺). tsijournals.combris.ac.uk While detailed fragmentation studies on the hydrochloride salt are not widely published, analysis of related structures like 3-phenoxy imidazo[1,2-a]pyridines shows that characteristic fragmentation involves the homolytic cleavage of substituent bonds and the elimination of small molecules like CO. nih.gov These fragmentation pathways provide a structural fingerprint that can be used to identify the core imidazo[1,2-a]pyrazine scaffold and the nature of its substituents. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for Imidazo[1,2-a]pyrazine Derivatives
| Compound | Molecular Formula | Calculated Mass | Observed Mass (m/z) | Ion Type |
| 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | C₁₇H₁₉ON₄ | 295.1553 | 295.1545 | [M+H]⁺ |
| 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine | C₁₈H₁₉FN₄ | 311.1652 | 311.1666 | [M+H]⁺ |
Data sourced from tsijournals.com.
X-ray Crystallography for Precise Molecular Architecture and Stereochemistry Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional molecular architecture and stereochemistry of a compound in the solid state. This technique provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous structural proof. For the imidazo[1,2-a]pyrazine class of compounds, X-ray crystallography has been successfully used to elucidate the structure of complex derivatives. nih.gov In one notable study, the co-crystallization of a substituted imidazo[1,2-a]pyrazine derivative with the Aurora-A kinase provided a detailed view of its binding mode and interactions within the protein's active site, confirming its molecular structure and conformation. plu.mxresearchgate.net
Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying functional groups within a molecule. The IR spectrum provides a "molecular fingerprint" that is unique to the compound. For imidazo[1,2-a]pyrazine derivatives, characteristic absorption bands corresponding to specific vibrational modes can be observed. For instance, a characteristic C=N stretching vibration is clearly observed around 1546 cm⁻¹. tsijournals.com The IR spectrum of a derivative can also show bands corresponding to the NH₂ stretching frequency (around 3325 cm⁻¹) if such a group is present. tsijournals.com To aid in the assignment of these bands, experimental spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT). nih.govnih.govresearchgate.net
Table 3: Key IR Absorption Bands for Substituted Imidazo[1,2-a]pyrazines
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=N (heterocycle) | Stretch | ~1546 |
| N-H (amine) | Stretch | 3325-3332 |
| C-H (aromatic/aliphatic) | Stretch | 2943-3138 |
Data sourced from tsijournals.com.
Chiroptical Spectroscopy (CD, ORD) for Chiral Imidazo[1,2-a]pyrazine Derivatives (if applicable)
While the parent imidazo[1,2-a]pyrazine hydrochloride is an achiral molecule, derivatives can be synthesized that contain stereocenters, making them chiral. For such compounds, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for stereochemical characterization. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra, often called Cotton effects, are highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration of chiral centers. researchgate.net The synthesis and chiroptical analysis of other chiral heterocyclic compounds demonstrate the utility of CD spectroscopy in confirming the stereochemistry of enantiomers, which exhibit mirror-image CD spectra. nih.gov
Computational Chemistry and Theoretical Studies of Imidazo 1,2 a Pyrazine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict chemical behavior. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. scirp.orgresearchgate.net For Imidazo[1,2-a]pyrazine (B1224502) hydrochloride, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), provide a detailed picture of its molecular orbitals and electrostatic potential. nih.govdergipark.org.trsemanticscholar.org
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining molecular reactivity. ijarset.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. ijarset.comnih.gov For imidazo[1,2-a]pyrazine derivatives, the HOMO is typically distributed over the pyrazine (B50134) and imidazole (B134444) rings, indicating these are the primary sites for electrophilic attack. The LUMO is also generally located across the fused ring system.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic interactions. nih.govnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In imidazo[1,2-a]pyrazine structures, negative potential is commonly localized around the nitrogen atoms due to their high electronegativity, identifying them as potential sites for hydrogen bonding and interactions with electrophiles. scirp.orgnih.gov Conversely, positive potential is often found around the hydrogen atoms. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyrazine Scaffold
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Note: These values are representative for the core scaffold and can vary based on substituents and the specific computational method used.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. ekb.eg These indices, including chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are calculated using DFT results. semanticscholar.orgijnc.ir
Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). A higher value indicates greater stability and lower reactivity. ijarset.comnih.gov
Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Molecules with high softness are more polarizable and reactive. dergipark.org.trijarset.com
Electronegativity (χ) represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = -(EHOMO + ELUMO) / 2). ijarset.com
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated using the chemical potential (μ ≈ -χ) and hardness (ω = μ² / 2η). A higher electrophilicity index signifies a greater capacity to act as an electron acceptor. ijarset.comnih.gov
These theoretical calculations help in comparing the reactivity of different imidazo[1,2-a]pyrazine derivatives and understanding their chemical behavior in various environments. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for a Representative Imidazo[1,2-a]pyrazine Structure
| Descriptor | Formula | Typical Value Range | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 - 2.8 eV | High value indicates high stability and low reactivity. |
| Chemical Softness (S) | 1 / η | 0.35 - 0.45 eV⁻¹ | High value indicates high reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.7 - 4.7 eV | Measures the power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | μ² / 2η | 2.5 - 4.0 eV | Measures the propensity to accept electrons; a good electrophile. |
Note: Values are derived from representative HOMO/LUMO energies and serve as an illustration.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential for studying how Imidazo[1,2-a]pyrazine hydrochloride might interact with biological systems, such as proteins or enzymes, and for understanding its dynamic behavior.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net For imidazo[1,2-a]pyrazine derivatives, docking studies have been performed to predict their binding modes and affinities with various biological targets, such as kinases and receptors. drugbank.com
The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (kcal/mol). researchgate.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies on related imidazo[1,2-a]pyridine (B132010) derivatives have shown interactions with essential amino acid residues in the active sites of enzymes. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes and the stability of ligand-protein complexes. jchemlett.com Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and explore the flexibility of both the ligand and the target. nih.gov
These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that describe how the positions and velocities of atoms change over time. jchemlett.com Analysis of these trajectories can reveal the conformational space of this compound, identifying its most stable shapes (rotameric conformations). nih.gov When studying a ligand-protein complex, MD simulations can confirm the stability of key interactions observed in docking, calculate binding free energies with higher accuracy, and observe how the binding of the ligand might induce conformational changes in the protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. imist.ma
For a series of imidazo[1,2-a]pyrazine derivatives, QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with their experimentally measured biological activity (e.g., IC50 values). semanticscholar.orgresearchgate.net The descriptors used can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., molecular weight, molar volume), or hydrophobic (e.g., logP). dergipark.org.tr
Successful QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.net For instance, QSAR studies on imidazo[1,2-a]pyrazine derivatives have shown that parameters like molecular volume, ionization potential, and molecular softness can be important factors influencing their cytotoxic effects on cancer cells. dergipark.org.tr QSPR models are developed similarly but are used to predict properties like solubility, melting point, or toxicity. These models are crucial in the early stages of drug development for optimizing the properties of lead compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyrazine |
| Imidazo[1,2-a]pyridine |
Development of Predictive Models for in vitro Biological Activities
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in understanding how the chemical structure of imidazo[1,2-a]pyrazine derivatives relates to their biological function. These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities.
Research into imidazo[1,2-a]pyrazine and its analogs has utilized various computational techniques to build robust QSAR models. researchgate.net For instance, a study on a series of thirteen imidazo[1,2-a]pyrazine derivatives explored their cytotoxic effects against different cancer cell lines. researchgate.net To establish a reliable QSAR model, a combination of topological and electronic descriptors was calculated. Topological descriptors included parameters like molecular weight, molar volume, and parachor, while electronic descriptors, computed using Density Functional Theory (DFT), included the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment. researchgate.net The data was then analyzed using multivariate statistical methods such as Principal Components Analysis (PCA), Multiple Regression Analysis (MRA), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). researchgate.net Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds and to screen large virtual libraries for potentially active molecules. researchgate.net
Another approach involves 3D-QSAR models, which consider the three-dimensional properties of molecules. For a series of 8-amino-imidazo[1,5-a]pyrazine derivatives, which are structurally related to imidazo[1,2-a]pyrazines, both Gaussian and field-based 3D-QSAR models were developed to identify key structural features that enhance their activity as Bruton's tyrosine kinase (BTK) inhibitors. japsonline.com These alignment-dependent techniques correlate biological activities with molecular interaction fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor). japsonline.com The resulting models demonstrated strong statistical validity, with high correlation coefficients (r²) and predictive correlation coefficients (q²), indicating their robustness and predictive power. japsonline.com The insights gained from the contour maps generated by these 3D-QSAR models can guide medicinal chemists in optimizing lead compounds by indicating where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored for enhanced biological activity. japsonline.com
| Model Type | Descriptors Used | Statistical Method | Predicted Biological Activity | Key Findings | Reference |
| QSAR | Topological (e.g., Molecular Weight, Molar Volume) and Electronic (e.g., HOMO/LUMO energies, Dipole Moment) | PCA, MRA, PLS, ANN | Cytotoxicity against cancer cell lines | A combination of calculated parameters can be useful in predicting the biological activity of imidazo[1,2-a]pyrazine derivatives. | researchgate.net |
| 3D-QSAR (Gaussian-based) | Gaussian steric, electrostatic, H-bond acceptor, H-bond donor, and hydrophobic fields | Target-based alignment | Bruton's tyrosine kinase (BTK) inhibition | The model showed excellent performance (r² = 0.93, q² = 0.67) and identified essential descriptors for augmenting biological activity. | japsonline.com |
| 3D-QSAR (Field-based) | Steric and electrostatic fields | Target-based alignment | Bruton's tyrosine kinase (BTK) inhibition | The model demonstrated strong predictive power (r² = 0.92, q² = 0.69) by correlating interaction energy terms with biological activity. | japsonline.com |
In Silico ADME Prediction Methodologies for Academic Research (excluding human data)
Beyond predicting biological activity, computational methods are crucial for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery pipeline. In silico ADME predictions for academic research focus on fundamental physicochemical and pharmacokinetic properties that are precursors to more complex biological system behaviors. These studies often utilize online tools and specialized software to calculate key parameters from a compound's structure.
For derivatives of the imidazo[1,2-a] fused heterocyclic system, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, in silico ADME predictions have been integral to their evaluation as potential therapeutic agents. nih.govnih.gov For example, in the investigation of novel imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents, ADME predictions were performed to assess their pharmacokinetic profiles. nih.govnih.gov These studies often employ platforms like SwissADME, which predict a wide range of properties based on molecular structure. nih.gov
Key predicted parameters include:
Lipophilicity: Often expressed as Log P, this parameter affects solubility, absorption, and membrane permeability.
Aqueous Solubility: Crucial for absorption and distribution.
Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed from the gut.
Drug-likeness Rules: Compliance with frameworks like Lipinski's Rule of Five, which helps to assess whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. While the rule is oriented towards human drugs, its principles of molecular size and lipophilicity are foundational in academic drug discovery for assessing general bioavailability.
Pharmacokinetic Properties: Predictions can extend to parameters like blood-brain barrier (BBB) penetration and interaction with key metabolic enzymes (e.g., Cytochrome P450 isoforms), although these are often interpreted in a general, non-species-specific context in early-stage academic research. frontiersin.org
In a study designing new imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents, in silico ADME analysis was used to validate the designed ligands. nih.gov The results showed that the most promising compounds had zero violations of Lipinski's rules, high predicted gastrointestinal absorption, and favorable bioavailability scores, suggesting they possess desirable pharmacokinetic characteristics for further development. nih.gov These computational evaluations help to de-risk projects by identifying potential liabilities before resource-intensive synthesis and in vitro testing are undertaken.
| Compound Series | ADME Prediction Tool/Method | Predicted Parameters | Key Findings | Reference |
| Imidazo[1,2-a]pyrimidine derivatives | In silico ADME-T prediction | Pharmacokinetic safety profiles | The most active antimicrobial compounds showed promising pharmacokinetic profiles. | nih.govnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | In silico ADME and toxicity prediction | Lipinski's rules, bioavailability, GI absorption, carcinogenicity, cytotoxicity | Designed ligands showed zero violations of Lipinski's rules, high GI absorption, and were predicted to be non-toxic. | nih.gov |
| Pyrazine-based heterocycles | SwissADME | Drug-likeness, pharmacokinetic attributes | Provided in-depth analysis of drug-like properties, supporting potential for further development. | nih.gov |
| N-substituted researchgate.netjapsonline.comnih.govtriazolo[4,3-a]pyrazine derivatives | In silico ADMET prediction | Drug-likeness, drug scores, toxicity descriptors | Validated the potential of the compounds as promising leads for safer and more effective anticonvulsants. | researchgate.net |
Molecular Interactions and Biological Target Engagement Studies of Imidazo 1,2 a Pyrazine Hydrochloride Non Clinical Focus
Enzyme and Receptor Modulation Studies in vitro
Derivatives built on the imidazo[1,2-a]pyrazine (B1224502) core have been extensively studied for their ability to modulate the activity of various enzymes and receptors. These investigations reveal a broad spectrum of inhibitory and modulatory profiles, highlighting the versatility of this chemical scaffold.
Imidazo[1,2-a]pyrazine derivatives have demonstrated potent inhibitory activity against several kinases and related enzymes, which are often implicated in pathological conditions.
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer research. A number of imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors. For instance, an initial lead compound was found to be a dual inhibitor of Aurora A and Aurora B kinases. Further optimization of this scaffold led to the development of compounds with picomolar inhibitory constants and improved cellular potency.
P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, is involved in inflammation and neuroinflammation. While many P2X7 antagonists have been developed, imidazo[1,2-a]pyrazine analogs are among the heterocyclic systems explored for this target, contributing to the understanding of neuroinflammatory pathways.
ENPP1: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway, an important component of the innate immune system. A recently developed imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective ENPP1 inhibitor, with an IC50 value as low as 5.70 nM. nih.gov This inhibition prevents the degradation of 2'3'-cGAMP, thereby stimulating an immune response, which is a promising approach in cancer immunotherapy. nih.gov
Leishmania major Casein Kinase 1 (L-CK1): Leishmaniasis is a parasitic disease for which new treatments are urgently needed. A specific imidazo[1,2-a]pyrazine derivative, CTN1122, was identified as a promising antileishmanial agent that selectively inhibits Leishmania casein kinase 1 (L-CK1.2). Docking studies have shown that key features of the molecule, such as a 4-pyridyl group, are crucial for hydrogen bonding within the ATP-binding site of the enzyme. Optimization of this lead compound has yielded analogs with enhanced L-CK1.2 inhibition and potent in vitro antileishmanial activity.
Phosphodiesterase (PDE): Imidazo[1,2-a]pyrazine derivatives have been assessed for their ability to inhibit cyclic nucleotide phosphodiesterases (PDEs). Studies have shown that these compounds can act as non-selective inhibitors of PDE isoenzymes III, IV, and V, which are involved in the breakdown of cyclic AMP (cAMP). This inhibition of cAMP breakdown has been explored in the context of cell proliferation.
Table 1: Kinase and Enzyme Inhibition by Imidazo[1,2-a]pyrazine Derivatives
| Target Enzyme/Receptor | Lead Compound/Series | Reported Potency (IC50) | Key Findings |
|---|---|---|---|
| Aurora Kinases A/B | Acyclic amino alcohol derivative | Kd = 0.02 nM (Aur A), 0.03 nM (Aur B) | Picomolar inhibitor with improved cell potency and solubility. |
| ENPP1 | Derivative 7 | 5.70 nM / 9.68 nM | Potent and selective inhibition enhances the cGAS-STING pathway. nih.gov |
| ***L. major* CK1.2** | CTN1122 | 0.72 µM | Promising antileishmanial activity by targeting the parasite's kinase. |
| ***L. major* CK1.2** | Compound 30 (CTN1122 analog) | 0.384 µM | Enhanced inhibition and in vitro antileishmanial potency. |
The imidazo[1,2-a]pyrazine scaffold has also been successfully employed to target bacterial ATPases, representing a potential avenue for novel antibacterial agents. A key target in this area is the VirB11 ATPase HP0525 from Helicobacter pylori, an essential component of the type IV secretion system (T4SS) that mediates its virulence. nih.govnih.gov
Virtual screening identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics capable of inhibiting HP0525. ucl.ac.ukucl.ac.uk Subsequent in vitro screening confirmed this, identifying a lead compound with an IC50 of 7 µM. ucl.ac.ukucl.ac.uk Competitive binding studies demonstrated that this compound acts as a competitive inhibitor of ATP, binding within the enzyme's active site. ucl.ac.ukucl.ac.uk A series of 8-amino imidazo[1,2-a]pyrazine derivatives were synthesized to probe the structure-activity relationships of these inhibitors, leading to the development of both 2- and 3-aryl substituted regioisomers as potential antibacterial agents targeting this unique bacterial system. nih.govresearchgate.net
Table 2: Inhibition of VirB11 ATPase HP0525
| Compound Type | Lead Compound | Reported Potency (IC50) | Mechanism of Action |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine | Compound 14 | 7 µM | Competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk |
Beyond enzyme inhibition, imidazo[1,2-a]pyrazines have been characterized as selective modulators of ionotropic glutamate receptors. Specifically, they have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov
An imidazo[1,2-a]pyrazine compound was discovered as a promising γ-8 selective hit from a high-throughput screening campaign that measured the blockage of glutamate-induced Ca2+ flux in HEK-293 cells. nih.gov This compound was inactive toward AMPARs associated with the γ-2 TARP subunit, demonstrating its selectivity. nih.gov Subsequent optimization of this lead yielded subnanomolar, brain-penetrant compounds, highlighting the potential of this scaffold for developing highly selective CNS-targeted agents. nih.gov Other studies have also identified imidazo[1,2-a]indeno[1,2-e]pyrazine-4-ones as potent and selective AMPA receptor antagonists with high affinity. nih.gov
Cellular Mechanism of Action Investigations in vitro
In vitro cellular studies have been crucial in validating the targets of imidazo[1,2-a]pyrazine derivatives and understanding their downstream effects on cellular processes like proliferation and biochemical signaling.
The antiproliferative activity of various imidazo[1,2-a]pyrazine derivatives has been evaluated across a range of human cancer cell lines. These cell-based assays serve as a primary method for phenotypic screening and validating the cellular consequences of target engagement.
For example, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and tested for their antiproliferative effects. iiarjournals.org One compound, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, displayed cytostatic activity against a non-small cell lung cancer (NSCLC) cell line (NSCLC-N6-L16), which is a p53-mutant line. iiarjournals.orgiiarjournals.org In another study, derivatives SCA41 and SCA44 inhibited the growth of the Dami cell line in a dose-dependent manner, with SCA44 showing 91% growth inhibition at 100 µM. nih.gov Further studies have designed and synthesized novel imidazo[1,2-a]pyrazine derivatives and evaluated their cytotoxic effects on four different cancer cell lines to establish structure-activity relationships. nih.gov
Table 3: Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Series | Cell Line | Assay Type | Key Result (GI50 / % Inhibition) |
|---|---|---|---|
| (Imidazo[1,2-a]pyrazin-6-yl)ureas | NSCLC-N6-L16 (p53 mutant) | MTT Assay | Selective dose-dependent cytostatic activity. iiarjournals.orgiiarjournals.org |
| 2-carbonitrile derivatives | Dami cells | Cell Growth Assay | SCA44: 91% inhibition at 100 µM. nih.gov |
| GQ352 | Uveal Melanoma cells | Antiproliferative Assay | Selective activity against UM cells. researchgate.net |
Mechanistic studies have delved into the specific biochemical pathways modulated by imidazo[1,2-a]pyrazine compounds following target engagement. These investigations provide a deeper understanding of their cellular mechanism of action.
p53 Pathway Modulation: In the p53-mutant NSCLC-N6-L16 cell line, treatment with 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea led to an overexpression of the TP53 gene. iiarjournals.org This suggests a promising mechanism involving the reactivation of the mutant p53 protein, a prime target in cancer therapy. iiarjournals.org
cGAS-STING Pathway: As potent inhibitors of ENPP1, imidazo[1,2-a]pyrazine derivatives can enhance the cGAS-STING signaling pathway. nih.gov By preventing the hydrolysis of 2'3'-cGAMP, these compounds were shown to increase the mRNA expression of downstream target genes such as IFNB1, CXCL10, and IL6, which are crucial for an anti-tumor immune response. nih.gov
PI3K/mTOR Pathway: A function-oriented synthesis approach led to the discovery of an imidazo[1,2-a]pyrazine derivative (compound 42) that exhibited excellent dual inhibitory activity against PI3Kα (IC50 = 0.06 nM) and mTOR (IC50 = 3.12 nM). drugbank.com The PI3K-Akt-mTOR signaling pathway is frequently overactivated in human cancers, making this compound a promising anti-cancer drug candidate. drugbank.com
Gαq/11 Signaling Pathway: In uveal melanoma (UM), where activating mutations in the Gαq/11 signaling pathway are common, an imidazo[1,2-a]pyrazine derivative named GQ352 was developed as a Gαq/11 inhibitor. researchgate.net Western blot analysis showed that GQ352 suppresses this pathway by inhibiting downstream ERK phosphorylation and YAP dephosphorylation, thereby inhibiting UM tumorigenesis. researchgate.net
Structure-Activity Relationship (SAR) Elucidation and Lead Optimization in vitro
The exploration of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives is crucial for the optimization of their biological activities. Through systematic chemical modifications, researchers have been able to identify key structural features that govern the potency and selectivity of these compounds against various biological targets.
The rational design of novel imidazo[1,2-a]pyrazine analogs is often inspired by the structures of known active compounds or guided by the structural information of the biological target. Synthetic strategies are then developed to introduce diverse substitutions at various positions of the imidazo[1,2-a]pyrazine core, primarily at the C2, C3, and C8 positions.
A common synthetic route involves the condensation of α-aminopyrazines with α-halocarbonyl compounds, followed by electrophilic substitutions to introduce further diversity. For instance, a series of imidazo[1,2-a]pyrazine derivatives were synthesized to evaluate their antioxidant activity, drawing inspiration from the structurally related coelenterazine. These synthetic efforts led to the discovery of compounds with improved free radical scavenging activity compared to the parent unsubstituted scaffolds. The SAR from this study revealed that amination at the C8 position significantly enhances antioxidant activity.
In the context of anticancer activity, diarylamide and diarylurea derivatives of the imidazo[1,2-a]pyrazine scaffold have been designed and synthesized. rsc.org Several of these compounds exhibited submicromolar IC50 values against the A375P human melanoma cell line. rsc.org Another study focused on the iodine-catalyzed, one-pot, three-component synthesis of imidazo[1,2-a]pyrazines, which were subsequently evaluated for their anticancer properties. nih.gov The key structural modifications in these analogs were at the C2 position, where the introduction of different electron-withdrawing and electron-donating groups had a significant impact on their anticancer activity across various cancer cell lines.
Advanced Applications in Chemical Biology and Materials Science Non Clinical
Imidazo[1,2-a]pyrazine (B1224502) Hydrochloride as Chemical Probes for Biological Systems
The imidazo[1,2-a]pyrazine core is a key component in the development of chemical probes designed to investigate biological systems. These probes can be tailored for specific functions, such as fluorescent imaging within cells and identifying protein targets.
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been successfully developed as fluorescent probes for cellular imaging. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye was designed as a fluorescent probe for detecting mercury ions (Hg2+) in living HeLa cells. rsc.org This probe exhibits low cytotoxicity and its fluorescence can be used for imaging purposes. rsc.org Similarly, a novel fluorescent probe based on imidazo[1,2-a]pyridine (B132010) was created for the detection of hydrazine, and it has been successfully applied in the imaging of HepG2 cells. researchgate.net Another fused imidazo[1,2-a]pyridine-based fluorescent sensor has been synthesized for the detection of iron (Fe3+) and mercury (Hg2+) ions in HeLa cells. nih.gov While these examples utilize the related imidazo[1,2-a]pyridine scaffold, the underlying principles of designing fluorescent probes based on this class of heterocyclic compounds are applicable to imidazo[1,2-a]pyrazine derivatives as well. The photophysical properties of newly synthesized imidazo[1,2-a]pyrazine derivatives have been presented, indicating their potential as new fluorescent compounds. rsc.orgrsc.orgresearchgate.net
Imidazo[1,2-a]pyrazine derivatives have been instrumental as affinity probes in the identification and validation of biological targets, a critical step in drug discovery. nih.gov These compounds can be designed to bind with high affinity and selectivity to specific proteins, enabling their isolation and identification. For example, imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases, and their structure-activity relationships have been described. nih.gov Furthermore, a series of imidazo[1,2-a]pyrazines were discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov In the field of parasitology, imidazo[1,2-a]pyrazine-based compounds have been identified as antileishmanial agents that target L. major casein kinase 1. nih.gov These studies showcase the utility of the imidazo[1,2-a]pyrazine scaffold in developing affinity probes to identify and validate novel therapeutic targets.
Catalytic Applications of Imidazo[1,2-a]pyrazine-Based Systems
The structural features of imidazo[1,2-a]pyrazines also lend themselves to applications in catalysis, both as organocatalysts and as ligands for metal complexes.
The synthesis of imidazo[1,2-a]pyrazine derivatives often involves catalytic systems. For example, an efficient iodine-catalyzed method has been reported for the synthesis of imidazo[1,2-a]pyrazines through a one-pot three-component condensation. rsc.orgrsc.org Additionally, a combination of N-hydroxysuccinimide and p-toluenesulfonic acid has been proposed as an effective catalyst for preparing related imidazo[1,2-a]pyridine derivatives. researchgate.net The imidazo[1,2-a]pyrazine scaffold itself can serve as a ligand in the formation of metal complexes. For instance, gold(III) complexes with imidazo[1,2-a]pyridine derivatives have been synthesized and characterized, demonstrating the coordinating ability of this heterocyclic system. nih.gov The functionalization of the imidazo[1,2-a]pyrazine scaffold can be achieved through metal-catalyzed cross-coupling reactions, further expanding its utility in creating complex molecules. rsc.orgresearchgate.net
Table 1: Catalytic Systems for Imidazo[1,2-a]pyrazine Synthesis
| Catalyst | Reaction Type | Reference |
|---|---|---|
| Iodine | One-pot three-component condensation | rsc.org, rsc.org |
| N-hydroxysuccinimide and p-toluenesulfonic acid | Three-component condensation (for imidazo[1,2-a]pyridines) | researchgate.net |
The development of chiral imidazo[1,2-a]pyrazine derivatives opens up possibilities for their use as ligands in asymmetric synthesis. An asymmetric multicomponent reaction has been developed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines using a chiral phosphoric acid catalyst. nih.gov This demonstrates the potential for creating chiral environments around a metal center, which is a key principle in asymmetric catalysis. While specific applications of imidazo[1,2-a]pyrazine hydrochloride as a ligand in asymmetric synthesis are still emerging, the ability to synthesize chiral derivatives of the core scaffold is a significant step in this direction.
Supramolecular Chemistry and Materials Science Applications
The planar structure and potential for various intermolecular interactions make imidazo[1,2-a]pyrazines interesting candidates for applications in supramolecular chemistry and materials science. The related imidazo[1,2-a]pyridine ring systems are noted for their importance in the field of material sciences. nih.gov Some compounds within this class exhibit excited-state intramolecular proton transfer (ESIPT) behavior, a property that is highly relevant for the development of fluorescent materials and sensors. nih.gov The ability of imidazo[1,2-a]pyrazine derivatives to form organized structures through non-covalent interactions could be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The synthesis of N,O-doped aceanthrylenes from imidazo[1,2-a]pyrazine derivatives points towards their potential use in creating novel organic electronic materials. researchgate.net
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Imidazo[1,2-a]pyrazine (B1224502) Hydrochloride Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape of imidazo[1,2-a]pyrazine hydrochloride. accscience.comnih.gov These computational tools offer the potential to dramatically accelerate the drug discovery pipeline, from initial hit identification to lead optimization. accscience.compremierscience.com
AI and ML algorithms can analyze vast datasets to identify novel drug targets and predict the biological activities of new imidazo[1,2-a]pyrazine derivatives. mdpi.com By learning from existing structure-activity relationship (SAR) data, these models can predict the efficacy and potential toxicity of virtual compounds, thereby prioritizing the synthesis of molecules with the highest probability of success. mdpi.comcrimsonpublishers.com Deep learning models, a subset of ML, are particularly adept at recognizing complex patterns in large datasets and can be employed to predict protein structures, drug-target interactions, and key molecular properties. nih.govmdpi.comcrimsonpublishers.com
Table 1: Applications of AI and ML in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
| Target Identification | Deep Learning, Natural Language Processing | Analysis of genomic, proteomic, and clinical data to identify and validate new biological targets for imidazo[1,2-a]pyrazine derivatives. nih.govpremierscience.com |
| Virtual Screening | Machine Learning, Neural Networks | High-throughput virtual screening of large compound libraries to identify potential hits with desired activity against a specific target. crimsonpublishers.com |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of novel imidazo[1,2-a]pyrazine structures with optimized properties for specific biological targets. accscience.com |
| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles to guide lead optimization and reduce late-stage failures. mdpi.comcrimsonpublishers.com |
| Structure-Activity Relationship (SAR) Analysis | Supervised Machine Learning | Identification of key structural features that influence the biological activity of imidazo[1,2-a]pyrazine derivatives, guiding further chemical modifications. crimsonpublishers.com |
High-Throughput Screening (HTS) and Combinatorial Chemistry for Novel Derivative Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for the rapid discovery of novel this compound derivatives with therapeutic potential. nih.govyoutube.com HTS allows for the automated testing of large libraries of chemical compounds against a specific biological target, enabling the rapid identification of "hits" that can be further developed into lead compounds. nih.govnih.gov
The application of HTS has already proven successful in identifying imidazo[1,2-a]pyrazine derivatives with specific biological activities. For example, a high-throughput screening campaign identified an imidazo[1,2-a]pyrazine compound as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov This initial hit served as a starting point for further structure-activity relationship (SAR) optimization.
Combinatorial chemistry complements HTS by enabling the rapid synthesis of large, diverse libraries of related compounds. acs.org This approach allows for the systematic modification of the imidazo[1,2-a]pyrazine scaffold to explore a wide range of chemical space and identify derivatives with improved potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net The combination of combinatorial synthesis and HTS creates a powerful engine for drug discovery, accelerating the identification of promising new therapeutic agents.
Table 2: Examples of HTS and Combinatorial Chemistry in Imidazo[1,2-a]pyrazine Research
| Research Focus | Methodology | Outcome | Reference |
| AMPAR Negative Modulators | High-Throughput Screening (HTS) of a compound library. | Identification of an imidazo[1,2-a]pyrazine derivative as a selective inhibitor. | nih.gov |
| Novel Derivative Synthesis | Microwave-assisted, catalyst-free heteroannulation reaction. | Efficient and environmentally benign synthesis of a diverse library of imidazo[1,2-a]pyrazine derivatives. | acs.org |
| Gαq-Protein Ligands | Combinatorial approach towards a library of BIM molecules (tetrahydroimidazo[1,2-a]pyrazine derivatives). | Evaluation in a second messenger-based fluorescence assay to analyze Gαq protein activity. | researchgate.net |
Exploration of this compound in Underexplored Biological Pathways in vitro
While research has identified several biological targets for imidazo[1,2-a]pyrazine derivatives, there remains a vast landscape of underexplored biological pathways where this scaffold may exhibit therapeutic potential. Future in vitro studies should focus on systematically screening these compounds against a broader range of molecular targets to uncover novel mechanisms of action and therapeutic applications.
Recent studies have demonstrated the versatility of the imidazo[1,2-a]pyrazine core, with derivatives showing activity as inhibitors of cyclin-dependent kinase 9 (CDK9) and human coronavirus. nih.gov Another study reported the development of imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors for potential anticancer applications. nih.gov These findings highlight the potential of this scaffold to interact with a diverse array of biological targets.
Future research should employ a variety of in vitro assays to explore the effects of this compound and its derivatives on pathways implicated in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and metabolic diseases. Target-based screening against specific enzymes, receptors, and ion channels, as well as phenotypic screening to identify compounds that produce a desired cellular response, will be crucial in this endeavor.
Table 3: Investigated Biological Targets of Imidazo[1,2-a]pyrazine Derivatives in vitro
| Biological Target/Pathway | Therapeutic Area | Key Findings | Reference |
| Cyclin-Dependent Kinase 9 (CDK9) | Cancer, Antiviral | A derivative with pyridin-4-yl at position 2 and benzyl (B1604629) at position 3 showed potent CDK9 inhibitory activity. | nih.gov |
| Human Coronavirus 229E | Antiviral | A derivative with pyridin-4-yl at position 2 and cyclohexyl at position 3 exhibited anti-coronaviral activity. | nih.gov |
| PI3K/mTOR Signaling Pathway | Cancer | A synthesized derivative demonstrated excellent dual PI3K/mTOR inhibitory activity. | nih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) | Diabetes | A series of novel imidazopyrazinone derivatives were synthesized and evaluated for their ability to inhibit DPP-IV. | nih.gov |
| Aurora Kinases | Cancer | The synthesis and structure-activity relationships of novel imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors were described. | nih.gov |
Development of Advanced Analytical Techniques for Research-Scale Detection and Characterization
The continued development of advanced analytical techniques is essential for the robust research and characterization of this compound and its derivatives. These methods are critical for confirming the structure of newly synthesized compounds, determining their purity, and quantifying their presence in various matrices.
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to elucidate the chemical structure of imidazo[1,2-a]pyrazine derivatives. tsijournals.comnih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, further confirming the elemental composition of the synthesized molecules. tsijournals.com
For the quantitative analysis of these compounds, particularly at low concentrations, highly sensitive methods like High-Performance Liquid Chromatography (HPLC) are employed. rasayanjournal.co.inresearchgate.net The development of new HPLC methods, including those with different detection systems such as UV-visible spectrophotometry or mass spectrometry, will be crucial for pharmacokinetic studies and for monitoring the stability of these compounds. researchgate.netscirp.org The validation of these analytical methods according to established guidelines is necessary to ensure their accuracy, precision, and reliability. rasayanjournal.co.inscirp.org
Table 4: Analytical Techniques for the Characterization of Imidazo[1,2-a]pyrazine Derivatives
| Analytical Technique | Purpose | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Information about the chemical environment of protons and carbon atoms, aiding in the determination of the molecular structure. tsijournals.comnih.gov |
| Mass Spectrometry (MS) | Molecular Weight Determination and Structural Confirmation | Provides the molecular weight of the compound and fragmentation patterns that can be used to confirm its structure. tsijournals.comnih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies the presence of specific functional groups within the molecule. tsijournals.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Determination and Quantification | Separates the compound from impurities and allows for its quantification in various samples. rasayanjournal.co.inresearchgate.net |
| UV-Visible Spectrophotometry | Quantification and Characterization | Measures the absorption of light by the compound, which can be used for quantification and to study its electronic properties. scirp.org |
Q & A
Q. Table 1: Solvent Effects on Imidazo[1,2-a]pyrazine Synthesis
| Solvent | Yield (%) | Purity (%) | Key Observation |
|---|---|---|---|
| Ethanol | 92 | 99 | Crystalline precipitate |
| Methanol | 75 | 90 | Requires column purification |
| Toluene | 42 | 85 | Low solubility of intermediates |
| Water | 28 | 70 | Hydrolysis of isocyanide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
